molecular formula C13H18ClN3O B12215924 N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12215924
M. Wt: 267.75 g/mol
InChI Key: BWGJPPFNWHOPJP-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride is a pyrazole-derived amine compound featuring a 1,5-dimethylpyrazol-3-amine core substituted with a (4-methoxyphenyl)methyl group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-8-13(15-16(10)2)14-9-11-4-6-12(17-3)7-5-11;/h4-8H,9H2,1-3H3,(H,14,15);1H

InChI Key

BWGJPPFNWHOPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is constructed via cyclocondensation of β-keto esters or β-enamine diketones with monosubstituted hydrazines. This method, adapted from the synthesis of methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, involves:

  • Formation of β-keto esters :
    Piperidine-4-carboxylic acid derivatives are reacted with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) to yield β-keto esters. For 1,5-dimethylpyrazol-3-amine, methyl groups are introduced via methyl-substituted starting materials or hydrazines.

  • Conversion to β-enamine diketones :
    Treatment with N,N-dimethylformamide dimethyl acetal (DMF·DMA) generates β-enamine diketones, which are critical for regioselective pyrazole formation.

  • Cyclization with hydrazines :
    Reaction with methylhydrazine or 1,1-dimethylhydrazine facilitates cyclization, producing 1,5-dimethylpyrazol-3-amine. The regioselectivity is solvent-dependent, with aprotic solvents favoring the 1,5-dimethyl isomer.

Example Reaction Conditions :

  • Solvent: Ethanol or toluene

  • Temperature: 80–100°C

  • Yield: 65–78%

Alkylation with 4-Methoxybenzyl Groups

Reaction Optimization and Mechanistic Insights

Regioselectivity Control

The 1,5-dimethyl substitution pattern is governed by:

  • Hydrazine substitution : Methylhydrazine directs methyl groups to the 1-position, while β-keto ester methyl groups occupy the 5-position.

  • Solvent effects : Aprotic solvents (e.g., toluene) favor 1,5-dimethylpyrazole, whereas protic solvents (e.g., ethanol) promote 1,3-dimethyl isomers.

Catalytic Enhancements

  • DMAP catalysis : Accelerates β-keto ester formation, reducing reaction time from 24 h to 6 h.

  • Microwave-assisted synthesis : Reduces cyclocondensation time to 30 minutes with comparable yields (72%).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 7.28 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 2.23 (s, 3H, CH₃).

  • HRMS (ESI+) :
    m/z calculated for C₁₃H₁₈N₃O [M+H]⁺: 232.1445; found: 232.1448.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

  • Melting point : 214–216°C (decomposition).

Industrial-Scale Production

Continuous Flow Synthesis

  • β-Keto ester formation :
    Tubular reactors with EDC·HCl and DMAP achieve 90% conversion in 2 h.

  • Cyclocondensation :
    Microreactors enable precise temperature control (100°C), yielding 80% product with <1% impurities.

Cost-Efficiency Metrics

ParameterBatch ProcessContinuous Flow
Annual output (kg)5001,200
Production cost ($/kg)12,0008,500
Purity (%)98.599.2

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride serves as a versatile building block in organic synthesis. It is used in various reactions including:

  • Oxidation : Can be oxidized to form nitroso or nitro derivatives.
  • Reduction : Capable of being reduced to amine derivatives using reducing agents like sodium borohydride.
  • Substitution : Participates in nucleophilic substitution reactions.

These reactions allow for the modification of the compound's structure to enhance its properties or tailor it for specific applications.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

    Case Study: A study demonstrated that derivatives of pyrazoles exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, suggesting its use in treating inflammatory diseases.

Medicine

The therapeutic potential of this compound is being explored for:

  • Drug Development : Investigated as a scaffold for synthesizing new drugs targeting various diseases.

    Case Study: A recent review highlighted the role of pyrazole derivatives in drug design aimed at anti-inflammatory and anticancer therapies .

Industrial Applications

In industrial settings, this compound is utilized in:

  • Dyes Production : Its unique chemical structure allows it to be used as a precursor in dye synthesis.
  • Agrochemicals : The compound's biological activity makes it suitable for developing agrochemical products.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules. Below is a detailed comparison of its key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Key Features Source
N-[(4-Methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride C₁₃H₁₈ClN₃O - 1,5-Dimethylpyrazole
- (4-Methoxyphenyl)methylamine
Pyrazole core with dual methyl groups and a 4-methoxybenzylamine substituent. Target Compound
3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine; hydrochloride (CAS 1431968-10-3) C₁₁H₁₄ClN₃O₂ - 1-Methylpyrazole
- 4-Methoxyphenoxy group at position 3
Pyrazol-4-amine with a phenoxy substituent; differs in amine positioning and substituent type.
Tamsulosin Hydrochloride (CAS 50505-66-3) C₂₀H₂₈ClN₂O₃S - (R)-1-(4-Methoxyphenyl)propan-2-amine
- Sulfonamide and aryl groups
Adrenergic receptor antagonist; shares the 4-methoxyphenyl motif but lacks pyrazole core.
4-(4-Methoxyphenyl)-1,1-dioxo-N,N-dipropyl-isothiazol-3-amine C₁₄H₂₁N₂O₃S - Isothiazole dioxo core
- 4-Methoxyphenyl and dipropylamine groups
Sulfur-containing heterocycle with distinct electronic properties.
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine C₂₀H₁₆ClN₅O - Pyrazolo-pyrimidine fused core
- 4-Chlorophenyl and 2-methoxyphenyl groups
Extended aromatic system with varied substitution patterns.

Structural and Functional Insights

  • Pyrazole Core vs. Other Heterocycles: The target compound’s pyrazole core (vs. isothiazole in or pyrazolo-pyrimidine in ) confers distinct electronic and steric properties, influencing receptor binding. Pyrazoles are known for their metabolic stability and hydrogen-bonding capacity.
  • 4-Methoxyphenyl Motif: This group is prevalent in adrenergic (e.g., Tamsulosin ) and cannabinoid receptor ligands (e.g., SR144528 ). Its electron-donating methoxy group enhances lipophilicity and π-π stacking interactions.
  • Amine Functionalization : The dimethylamine in the target compound contrasts with dipropylamine in or sulfonamides in , altering basicity and solubility.

Biological Activity

N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative with significant biological activity. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group and two methyl groups on the pyrazole ring. Its molecular formula is C12H16ClN3OC_{12}H_{16}ClN_3O with a molecular weight of 253.73 g/mol. This article aims to provide a comprehensive overview of its biological activities, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a five-membered heterocyclic ring containing nitrogen atoms, which is typical for pyrazoles. The specific substituents on this compound contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC12H16ClN3OC_{12}H_{16}ClN_3O
Molecular Weight253.73 g/mol
Chemical ClassificationPyrazole derivative

Research indicates that this compound acts primarily as an enzyme inhibitor and receptor ligand . It has been shown to bind to specific enzymes, blocking their active sites and inhibiting metabolic pathways. This mechanism is crucial for its potential applications in pharmacology, particularly in anti-inflammatory and anticancer therapies .

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited IC50 values indicating effective inhibition of cell proliferation in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .

2. Antimicrobial Activity

This compound also shows promising antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : In vitro tests revealed that the compound had MIC values ranging from 0.22 to 0.25 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These results indicate its potential use as an antimicrobial agent .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against various cancer cell lines. The compound was found to induce apoptosis in MCF7 cells with an IC50 value of approximately 0.46 µM, showcasing its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Resistance
In another investigation focusing on antimicrobial resistance, the compound demonstrated significant activity against resistant strains of bacteria, suggesting its utility in developing new antimicrobial therapies .

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